molecular formula C6H4BrN3O3 B1376378 5-Bromo-3-nitropyridine-2-carboxamide CAS No. 412035-35-9

5-Bromo-3-nitropyridine-2-carboxamide

Cat. No. B1376378
CAS RN: 412035-35-9
M. Wt: 246.02 g/mol
InChI Key: OTFOXVHWINGUKW-UHFFFAOYSA-N
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Description

5-Bromo-3-nitropyridine-2-carboxamide is a chemical compound with the CAS Number: 412035-35-9. It has a molecular weight of 246.02 .


Synthesis Analysis

The synthesis of similar compounds involves the use of catalysts and a mixture of acetone/water. The reaction is stirred uniformly at 20-30°C, then the temperature of the reaction system is controlled to 10-15°C . After the addition of H2O2, the reaction is heated at 10-15°C for 1-2h, then it is heated up to 30°C at a heating rate of 2°C/min for 2h, and finally, it is heated to 40°C at a heating rate of 1°C/min .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-nitropyridine-2-carboxamide is 1S/C6H4BrN3O3/c7-3-1-4 (10 (12)13)5 (6 (8)11)9-2-3/h1-2H, (H2,8,11) . For a more detailed molecular structure analysis, you may refer to the related peer-reviewed papers .


Chemical Reactions Analysis

The reaction mechanism of similar compounds is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

5-Bromo-3-nitropyridine-2-carboxamide is a solid compound with a molecular weight of 246.02 . For a more detailed analysis of its physical and chemical properties, you may refer to the related peer-reviewed papers .

Scientific Research Applications

Synthesis and Chemical Analysis

5-Bromo-3-nitropyridine-2-carboxamide is an important chemical compound used in various synthesis and chemical analysis processes. It has been utilized in the preparation of anticoccidial agents, where its derivatives were found to be active against Eimeria tenella, a significant pathogen in poultry (Morisawa, Kataoka, & Kitano, 1977; Morisawa, Kataoka, Sakamoto, Nagahori, Kitano, & Kusano, 1978). Furthermore, its synthesis from the corresponding amine via hydrogen peroxide oxidation has been reported, highlighting its potential for large-scale production (Agosti et al., 2017).

Molecular and Computational Studies

Molecular and computational studies of 5-Bromo-3-nitropyridine-2-carboxamide have revealed its potential in various scientific applications. Computational calculations including density functional theory (DFT) and UV-Vis spectrum analysis have been conducted to understand its molecular structure and energy (Arulaabaranam, Muthu, Mani, & Ben Geoffrey, 2021). Furthermore, FT-Raman and FT-IR spectroscopic studies have been carried out to explore its vibrational properties (Sundaraganesan, Ilakiamani, Saleem, Wojciechowski, & Michalska, 2005).

Exploration in Heterocyclic Chemistry

In the field of heterocyclic chemistry, 5-Bromo-3-nitropyridine-2-carboxamide has been utilized to synthesize novel compounds. These include azaphenoxazine derivatives, which have potential applications in various chemical and pharmaceutical research areas (Takahashi & Yoneda, 1958).

Safety and Hazards

The compound has been classified under the Hazardous Products Regulations (SOR/2015-17). It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-3-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFOXVHWINGUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736666
Record name 5-Bromo-3-nitropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-nitropyridine-2-carboxamide

CAS RN

412035-35-9
Record name 5-Bromo-3-nitropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-cyano-3-nitropyridine (500 mg, 2.19 mmol) was dissolved in concentrated sulfuric acid (1 mL), and stirred at 100° C. for 2 hours. After cooled to 0° C., water was added thereto, and stirred at that temperature. The resulting pale gray solid was taken out through filtration and dried to obtain the intended compound (447 mg, 83%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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